4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide 4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17242829
InChI: InChI=1S/C7H6BrF2N3S/c8-6-4(9)1-3(2-5(6)10)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14)
SMILES:
Molecular Formula: C7H6BrF2N3S
Molecular Weight: 282.11 g/mol

4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide

CAS No.:

Cat. No.: VC17242829

Molecular Formula: C7H6BrF2N3S

Molecular Weight: 282.11 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide -

Specification

Molecular Formula C7H6BrF2N3S
Molecular Weight 282.11 g/mol
IUPAC Name 1-amino-3-(4-bromo-3,5-difluorophenyl)thiourea
Standard InChI InChI=1S/C7H6BrF2N3S/c8-6-4(9)1-3(2-5(6)10)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14)
Standard InChI Key VIWFPRIMZRZPTD-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1F)Br)F)NC(=S)NN

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 4-(4-bromo-3,5-difluorophenyl)thiosemicarbazide is C₇H₅BrF₂N₃S, with a molar mass of 291.10 g/mol. The core structure consists of a phenyl ring substituted with bromine (Br) at position 4 and fluorine (F) at positions 3 and 5. The thiosemicarbazide moiety (-NH-C(=S)-NH₂) is attached to the phenyl ring, providing reactive sites for coordination chemistry and further functionalization .

Key Structural Features:

  • Electron-withdrawing substituents: The Br and F groups induce electron-deficient aromatic systems, enhancing electrophilic substitution reactivity.

  • Thiosemicarbazide backbone: The -NH-C(=S)-NH₂ group enables hydrogen bonding and metal coordination, critical for biological activity .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis of 4-(4-bromo-3,5-difluorophenyl)thiosemicarbazide is documented, analogous protocols for halogenated thiosemicarbazides suggest a two-step process:

  • Formation of 4-Arylthiosemicarbazide:
    Reacting 4-bromo-3,5-difluoroaniline with thiophosgene yields the corresponding isothiocyanate, which is subsequently treated with hydrazine hydrate to form the thiosemicarbazide backbone .

    4-Bromo-3,5-difluoroaniline+CSCl24-Bromo-3,5-difluorophenyl isothiocyanateNH2NH2Thiosemicarbazide\text{4-Bromo-3,5-difluoroaniline} + \text{CSCl}_2 \rightarrow \text{4-Bromo-3,5-difluorophenyl isothiocyanate} \xrightarrow{\text{NH}_2\text{NH}_2} \text{Thiosemicarbazide}
  • Schiff Base Formation:
    Condensation with aldehydes or ketones under acidic conditions (e.g., glacial acetic acid) produces Schiff base derivatives, as demonstrated in the synthesis of 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide .

Reaction Conditions:

  • Solvent: Methanol or ethanol .

  • Catalyst: Glacial acetic acid (1–2 drops) .

  • Temperature: Reflux (60–80°C) .

  • Time: 12–24 hours .

Physicochemical Properties

Experimental and Predicted Data

Based on structurally related compounds (e.g., 4-(4-bromophenyl)-3-thiosemicarbazide, CAS 2646-31-3) :

PropertyValue/Description
Melting Point180–185°C (decomposition)
Boiling Point335–340°C (predicted)
Density1.72–1.75 g/cm³
SolubilitySoluble in DMSO, DMF; sparingly in ethanol
pKa~10.2 (thioamide proton)

The fluorine substituents likely increase thermal stability and reduce solubility in polar solvents compared to non-fluorinated analogs .

Chemical Reactivity and Derivatives

Coordination Chemistry

Thiosemicarbazides readily form complexes with transition metals. For example, Cu(II), Co(II), and Ni(II) complexes of 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide exhibit octahedral geometries, with the ligand acting as a tridentate donor via sulfur, azomethine nitrogen, and phenolic oxygen .

Complexation Conditions:

  • Metal salts: MCl₂·6H₂O (M = Cu, Co, Ni) .

  • Solvent: 1,4-Dioxane .

  • pH: 6.8–7.0 (adjusted with NaOH) .

Cyclization Reactions

Reaction with ethyl 2-bromoacetate or diethyl acetylenedicarboxylate yields thiazolidinone derivatives, a class of compounds with demonstrated antimicrobial and anticancer activities .

Thiosemicarbazide+BrCH2COOEtThiazolidin-4-one+HBr\text{Thiosemicarbazide} + \text{BrCH}_2\text{COOEt} \rightarrow \text{Thiazolidin-4-one} + \text{HBr}

Biological Activities and Applications

Anticancer Activity

Thiosemicarbazide analogs exhibit cytotoxicity against HT-29 colorectal cancer cells (IC₅₀: 8–15 µM) . The mechanism involves chelation of intracellular iron, disrupting ribonucleotide reductase activity .

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